8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Overview
Description
benzothieno[2,3-b][1,5]benzodiazepine maleate, is a novel atypical antipsychotic drug. It was developed to address the limitations of existing antipsychotic medications, particularly in terms of reducing extrapyramidal side effects and improving efficacy in treatment-resistant patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Y-931 involves multiple steps, starting from the appropriate benzothieno and benzodiazepine precursors. The key steps include:
Formation of the benzothieno[2,3-b][1,5]benzodiazepine core: This involves the cyclization of the benzothieno and benzodiazepine intermediates under specific conditions.
Fluorination: Introduction of the fluorine atom at the 8th position using a fluorinating agent.
Piperazine substitution: The 4-methylpiperazin-1-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Y-931 follows the same synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .
Types of Reactions:
Oxidation: Y-931 undergoes oxidation reactions, particularly in the presence of enzymatic systems like horseradish peroxidase and glutathione.
Reduction: While specific reduction reactions are less documented, the compound’s structure suggests potential reduction at the benzodiazepine ring.
Substitution: Nucleophilic substitution reactions are involved in the synthesis, particularly for introducing the piperazine group.
Common Reagents and Conditions:
Oxidation: Horseradish peroxidase, glutathione, and hydrogen peroxide are commonly used.
Substitution: Nucleophilic agents like piperazine derivatives under controlled temperatures and solvents.
Major Products:
Oxidation: The major products include oxidized metabolites of Y-931.
Substitution: The primary product is the substituted benzothieno[2,3-b][1,5]benzodiazepine derivative.
Scientific Research Applications
Y-931 has been extensively studied for its potential as an atypical antipsychotic drug. Its applications include:
Chemistry: Used as a model compound to study the oxidation behavior of antipsychotic drugs.
Industry: Potential use in the development of new antipsychotic medications with reduced side effects.
Mechanism of Action
Y-931 exerts its effects by interacting with multiple neurotransmitter receptors. It has a high affinity for dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. This multi-receptor interaction is believed to contribute to its antipsychotic effects and lower risk of extrapyramidal side effects. Additionally, Y-931 demonstrates neuroprotective properties by ameliorating N-methyl-D-aspartate receptor hypofunction .
Comparison with Similar Compounds
Olanzapine: A thienobenzodiazepine derivative with structural similarities to Y-931 but without the risk of agranulocytosis.
Uniqueness of Y-931:
Lower Risk of Side Effects: Unlike clozapine, Y-931 does not significantly increase the risk of agranulocytosis.
Neuroprotective Properties: Y-931 shows potent protective action against neurotoxicity, which is not as pronounced in other antipsychotics.
Properties
Molecular Formula |
C20H19FN4S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothiolo[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C20H19FN4S/c1-24-8-10-25(11-9-24)19-18-14-4-2-3-5-17(14)26-20(18)23-16-12-13(21)6-7-15(16)22-19/h2-7,12,23H,8-11H2,1H3 |
InChI Key |
ILMHNKKMKWQVCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)F)NC4=C2C5=CC=CC=C5S4 |
Synonyms |
8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine maleate Y 931 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.